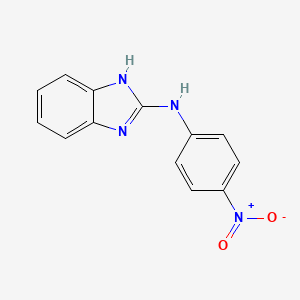

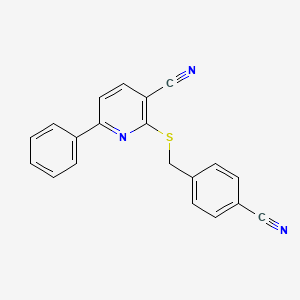

N-(4-硝基苯基)-1H-苯并咪唑-2-胺

描述

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name .

Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This could involve various chemical reactions, catalysts, and procedures .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties .科学研究应用

抗高血压活性

N-(4-硝基苯基)-1H-苯并咪唑-2-胺及其衍生物已被研究其作为抗高血压剂的潜力。Sharma 等人。(2010 年)合成了苯并咪唑衍生物并筛选了它们的抗高血压活性。他们发现这些化合物在控制血压方面表现出显着的活性 (Sharma, Kohli, & Sharma, 2010)。

抗癌特性

该化合物及其金属配合物已被探索其抗癌特性。Ghani 和 Mansour(2011 年)合成了该化合物的 Pd(II) 和 Pt(II) 配合物,评估了它们的结构和抗癌活性。他们的研究结果表明在癌症治疗中具有潜在用途 (Ghani & Mansour, 2011)。

合成与表征

Chun-le Wu(2015 年)改进了相关化合物 2-巯基-5-甲氧基-1H-苯并咪唑(奥美拉唑的中间体)的合成工艺。这展示了化学多功能性和在合成中的应用 (Wu Chun-le, 2015)。

抗菌活性

Pham 等人。(2022 年)设计并合成了苯并咪唑衍生物,包括与 N-(4-硝基苯基)-1H-苯并咪唑-2-胺相关的化合物,并评估了它们的抗菌特性。他们发现针对各种细菌菌株的有希望的抗菌化合物,突出了该化合物在抗菌应用中的潜力 (Pham et al., 2022)。

电荷转移配合物

Shehab 和 Mansour(2013 年)合成了苯并咪唑衍生物的电荷转移配合物,包括 N-(4-硝基苯基)-1H-苯并咪唑-2-胺。他们的研究提供了对物理化学特性和在材料科学中的潜在应用的见解 (Shehab & Mansour, 2013)。

作用机制

Target of Action

Similar compounds such as n-substituted maleimides have been reported to affect enzymes containing reactive cysteinyl residues . These enzymes are crucial for the growth and survival of microorganisms, suggesting potential antimicrobial activity .

Mode of Action

It’s worth noting that similar compounds, such as 4-nitrophenyl n-acetyl-beta-d-glucosaminide, serve as artificial substrates for enzymes like n-acetyl-beta-d-hexosaminidase . This interaction could potentially lead to changes in the enzyme’s activity, affecting the metabolic processes within the cell.

Action Environment

For instance, the catalytic reduction of 4-nitrophenol, a related compound, has been shown to be influenced by the size and structure of the active nanoparticles .

安全和危害

未来方向

属性

IUPAC Name |

N-(4-nitrophenyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c18-17(19)10-7-5-9(6-8-10)14-13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZALJXVEIVZCFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-nitrophenyl)-1H-benzimidazol-2-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

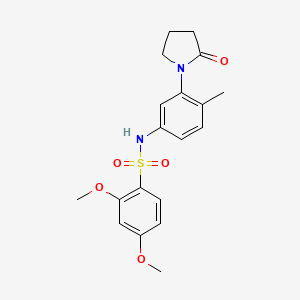

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide](/img/structure/B3015540.png)

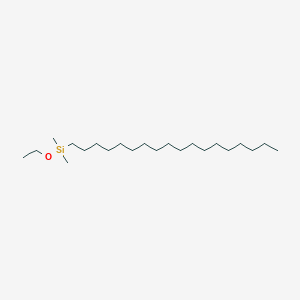

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3015545.png)

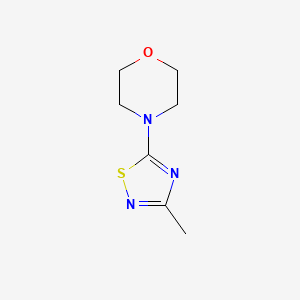

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3015561.png)